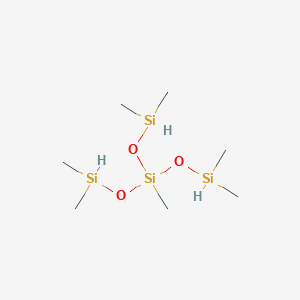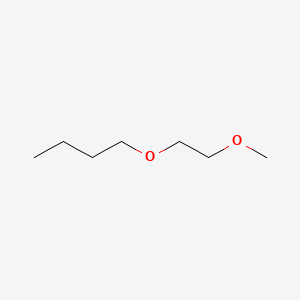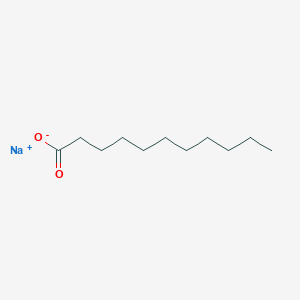
Tris(dimethylsilyloxy)-methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylsilyloxy)-methylsilane: is an organosilicon compound with the molecular formula Si(C2H5)3OSi(CH3)2OSi(CH3)2OSi(CH3)3 . This compound belongs to the class of silanes, which are silicon analogs of alkanes. Silanes are known for their unique chemical properties and wide range of applications in various fields such as materials science, electronics, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method to synthesize this compound involves the hydrosilylation of dimethylsilanediol with a suitable silane precursor. This reaction typically requires a platinum-based catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent with a suitable silane derivative. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure the formation of the desired product.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and improved product purity.
Purification Techniques: After synthesis, the product is typically purified using distillation or chromatography to remove any impurities and byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form siloxanes and silanols.
Reduction: Reduction reactions can convert the compound into simpler silanes or silicon hydrides.
Substitution: Substitution reactions involve the replacement of one or more of the silyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various alkyl halides and organometallic compounds can be used for substitution reactions.
Major Products Formed:
Siloxanes: These are formed through the oxidation of this compound.
Silanols: These are produced as intermediates in oxidation reactions.
Simpler Silanes: Reduction reactions can yield simpler silanes such as dimethylsilane.
Aplicaciones Científicas De Investigación
Chemistry: Tris(dimethylsilyloxy)-methylsilane is used as a precursor for the synthesis of various silane derivatives and as a reagent in organic synthesis. Biology: Medicine: It is being explored for its use in medical imaging and as a component in pharmaceutical formulations. Industry: this compound is utilized in the production of silicon-based materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Tris(dimethylsilyloxy)-methylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of silicon, facilitating the formation of silicon-carbon bonds. In biomaterials, it may interact with biological molecules through its silyloxy groups, influencing cellular processes and material properties.
Molecular Targets and Pathways:
Silicon-Carbon Bond Formation: In organic synthesis, the compound targets carbon-based molecules to form silicon-carbon bonds.
Biological Interactions: In biomaterials, it may target cell membranes or proteins, influencing cellular behavior and material properties.
Comparación Con Compuestos Similares
Tris(trimethylsilyl)silane: This compound is structurally similar to Tris(dimethylsilyloxy)-methylsilane but has trimethylsilyl groups instead of dimethylsilyloxy groups.
Tris(triethylsilyl)silane: Another related compound with triethylsilyl groups.
Uniqueness:
Higher Stability: this compound is more stable than some of its counterparts due to the presence of the silyloxy groups.
Versatility: Its unique structure allows for a wider range of chemical reactions and applications compared to similar compounds.
Propiedades
IUPAC Name |
tris(dimethylsilyloxy)-methylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H24O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h11-13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYFYSDMOOWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(O[SiH](C)C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H24O3Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-46-1 |
Source


|
| Record name | Methyltris(dimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)










